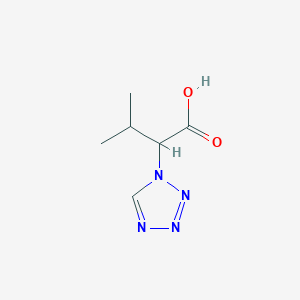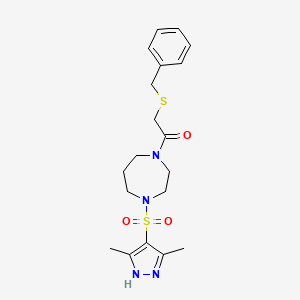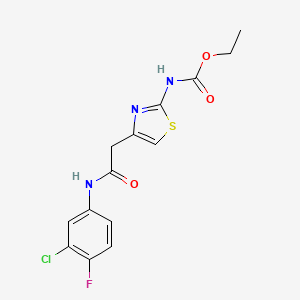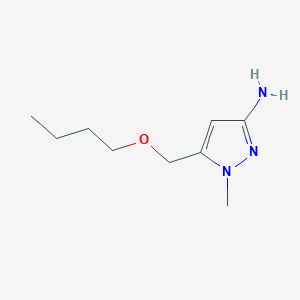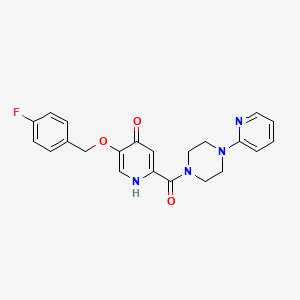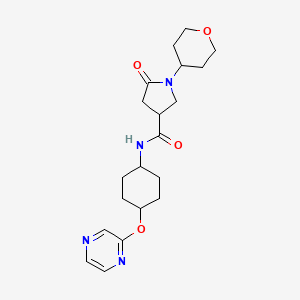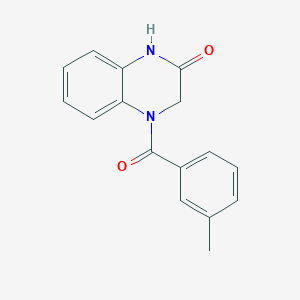![molecular formula C12H13N5 B2515264 2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine CAS No. 1343885-56-2](/img/structure/B2515264.png)
2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine" is a hydrazine derivative that is part of a broader class of compounds with potential pharmacological activities. The hydrazinyl moiety, when combined with various heterocyclic skeletons such as pyrido[2,3-d]pyrimidin-4-one, has been shown to exhibit significant antimicrobial properties . These compounds have been synthesized and evaluated for their biological activities, particularly as antimicrobial agents and cyclin-dependent kinase inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves the treatment of pyrimidin-4-ones with various aromatic aldehydes to yield arylidene hydrazinyl derivatives . Cycloaddition reactions, such as [4+2] cycloadditions with α,β-unsaturated hydrazones, have also been employed to create highly substituted pyridine derivatives . Additionally, reactions with hydrazine hydrate under reflux conditions have been used to prepare hydrazino derivatives, which can further react with aldehydes to yield hydrazono derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a hydrazinyl group attached to a heterocyclic core. The core structure can be further modified through intramolecular cyclization reactions, leading to the formation of fused ring systems with potential for increased biological activity . The presence of electron-donating groups in the core structure has been found to enhance antimicrobial action .
Chemical Reactions Analysis
The hydrazinyl derivatives can undergo various chemical reactions, including cyclization with bromine to form novel pentacyclic compounds , and reactions with β-diketones, α-diketones, and aldehydes to yield pyrazolyl derivatives and arylhydrazone derivatives . These reactions often lead to the formation of compounds with multiple ring systems and potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the hydrazinyl group and the heterocyclic core contributes to their reactivity and potential biological activity. The antimicrobial action of these compounds has been shown to be potent against both gram-positive and gram-negative bacterial species, as well as fungal strains . The structure-activity relationships of these compounds have been explored, with modifications to the heteroaryl moiety at the hydrazone leading to variations in potency and selectivity .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Iron(II) and Cobalt(II) Complexes : Research into the synthesis and structural characterization of homoleptic iron(II) and cobalt(II) complexes of ligands including 2,6-di(pyrimidin-4-yl)pyridine provides insights into their electronic properties and spin states (Cook, Tuna, & Halcrow, 2013).
Crystal Engineering and Hydrogen-Bonded Structures : Studies involving surrogates of 2,2'-bipyridine, including 6-(pyrimidin-2-yl)-1,3,5-triazine-2,4-diamine, focus on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals, demonstrating their potential in crystal engineering (Duong, Métivaud, Maris, & Wuest, 2011).
Medicinal Chemistry and Biological Activity
Anti-Hepatitis B Virus Activity : N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, synthesized through a reaction involving hydrazinyl pyrimidine, have been evaluated for their antiviral activity against hepatitis B virus, showing moderate to high activities (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antibacterial and Antitumor Activities : Pyridine hydrazyl thiazole metal complexes, including derivatives like 4-(pyridin-2-yl)-2-(2-(pyridin-2-ylmethylene)hydrazinyl)thiazole, have been synthesized and tested for their antibacterial and antitumor activities. These compounds have shown specificity for certain bacteria and cancer cell lines (Zou et al., 2020).
Synthesis and Anticancer Evaluation : Novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine derivatives, synthesized using DMF-DMA as a methylating and cyclizing agent, have been evaluated for their anticancer activity against human lung carcinoma (A549) (El-Kalyoubi, 2018).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-17-11-8-4-3-6-9(8)15-12(16-11)10-5-1-2-7-14-10/h1-2,5,7H,3-4,6,13H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKZFXZKKASQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2NN)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

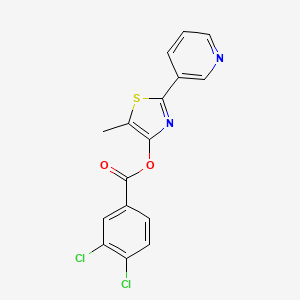
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

